5(6)-Carboxy-DCFDA

Description

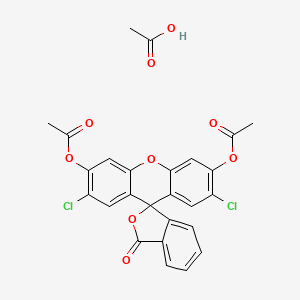

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-DCFDA) is a cell-permeant fluorescent probe widely used to detect intracellular reactive oxygen species (ROS) and monitor vacuolar dynamics. Its mechanism involves passive diffusion into cells, where nonspecific esterases cleave the diacetate groups, releasing the fluorescent anion 5(6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF) . The probe exhibits a pKa of ~4.8, making it particularly sensitive to acidic environments such as vacuoles or lysosomes . Unlike non-carboxylated analogs, the carboxy groups enhance cellular retention by reducing passive efflux, enabling prolonged signal detection . Applications span ROS quantification in neuronal cells , microbial viability assays , and cancer research .

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H18Cl2O9 |

|---|---|

Molecular Weight |

545.3 g/mol |

IUPAC Name |

acetic acid;(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |

InChI Key |

CBUKZVAKWALPOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material

The commercially available precursor is 5(6)-carboxy-2′,7′-dichlorodihydrofluorescein diacetate (5(6)-Carboxy-DCFH2-DA), which is membrane-permeant due to its diacetate groups. The preparation of the active 5(6)-Carboxy-DCFH2 involves hydrolysis of these acetate groups.

Alkaline Hydrolysis (Deacetylation) of 5(6)-Carboxy-DCFH2-DA

The key step is alkaline hydrolysis to remove the acetate protecting groups, yielding the hydrophilic 5(6)-Carboxy-DCFH2. The optimized method is adapted from protocols developed for related dichlorodihydrofluorescein compounds:

-

- Use 0.1 M sodium hydroxide (NaOH) aqueous solution for deacetylation.

- Reaction time: Approximately 30 minutes to 1 hour at room temperature.

- Protect the reaction mixture from light to prevent premature oxidation.

-

- Dissolve 5(6)-Carboxy-DCFH2-DA in an appropriate solvent (e.g., DMSO or methanol).

- Add an equal volume of 0.1 M NaOH solution to initiate hydrolysis.

- Monitor the reaction progress by absorption spectroscopy or thin-layer chromatography (TLC).

- Upon completion, neutralize or acidify the solution to precipitate the product.

-

- The concentration of NaOH is critical; too high concentrations (>0.1 M) can degrade the product.

- The reaction must be performed under subdued light to avoid oxidation of the reduced form.

Purification by Liquid-Liquid Extraction and Washing

Following hydrolysis, purification is essential to remove residual salts and byproducts that can interfere with downstream applications:

-

- Acidify the reaction mixture by adding 0.2 M hydrochloric acid (HCl) under continuous vortexing to precipitate 5(6)-Carboxy-DCFH2.

- Centrifuge at 2000 × g for 15 minutes at 4 °C to collect the precipitate.

- Wash the precipitate three times with ice-cold acidified Milli-Q water (pH ~1) to remove excess salts.

- Extract the purified 5(6)-Carboxy-DCFH2 into chloroform by vortexing.

- Separate the chloroform phase and evaporate under nitrogen gas to dryness.

- Dissolve the purified compound in anhydrous dimethyl sulfoxide (DMSO) or methanol for storage.

-

- Store under nitrogen atmosphere at −20 °C in the dark.

- Shield from light at all times to prevent auto-oxidation.

Preparation of Stock Solutions

For experimental use, 5(6)-Carboxy-DCFH2 is typically prepared as concentrated stock solutions in DMSO. Table 1 below shows volumes of DMSO required to dissolve various masses of 5(6)-Carboxy-DCFH2 to achieve desired molar concentrations:

| Mass of 5(6)-Carboxy-DCFH2 (mg) | Volume of DMSO for 1 mM (µL) | Volume of DMSO for 5 mM (µL) | Volume of DMSO for 10 mM (µL) |

|---|---|---|---|

| 0.1 | 224.6 | 44.9 | 22.5 |

| 0.5 | 1123 | 224.6 | 112.3 |

| 1 | 2246 | 449.2 | 224.6 |

| 5 | 11231 | 2246 | 1123 |

| 10 | 22461 | 4492 | 2246 |

Note: These volumes are for stock solution preparation only; experimental buffers should be used for assays.

Analytical Characterization and Stability Considerations

Spectroscopic Monitoring: UV-Vis absorption spectroscopy is used to confirm deacetylation and purity, with characteristic absorption maxima near 504 nm.

Thin-Layer Chromatography (TLC): TLC can monitor reaction progress during hydrolysis and purification steps.

Stability: The reduced 5(6)-Carboxy-DCFH2 is sensitive to light and oxygen, which can cause auto-oxidation to the fluorescent form. Therefore, all preparation steps must be performed under minimal light exposure, and solutions should be stored under inert atmosphere at low temperature.

pH Sensitivity: The compound has a pKa around 4.8, making it useful for detecting acidic environments. pH variations can influence fluorescence and oxidation kinetics.

Summary Table of Preparation Steps

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| 1. Dissolution | Dissolve diacetate precursor in DMSO/methanol | Concentration depends on scale | Protect from light |

| 2. Alkaline Hydrolysis | Add 0.1 M NaOH aqueous solution | Room temperature, ~30-60 min | Optimal NaOH concentration is critical |

| 3. Acidification & Precipitation | Add 0.2 M HCl to precipitate product | Continuous vortexing | Precipitates 5(6)-Carboxy-DCFH2 |

| 4. Washing | Wash precipitate with acidified water (pH 1) | 3 times, 2000 × g, 15 min, 4 °C | Removes salts |

| 5. Extraction | Extract with chloroform | Vortex mixing, phase separation | Removes aqueous impurities |

| 6. Drying & Storage | Evaporate chloroform under nitrogen | Store in DMSO/methanol at −20 °C | Shield from light and oxygen |

Research Findings and Applications

The optimized alkaline hydrolysis and purification method yields stable, pure 5(6)-Carboxy-DCFH2 suitable for various oxidative stress assays.

The compound can be used in liposomal formulations for targeted delivery in vivo, for example, to measure oxidative stress in liver tissues or tumors.

The preparation method is accessible, cost-effective, and reproducible in standard biochemical laboratories without specialized equipment.

The fluorescent product formed upon oxidation is widely used to monitor intracellular ROS generation, multidrug resistance protein activity, and cellular redox states.

Scientific Research Applications

5(6)-Carboxy-2',7'-Dichlorofluorescein Diacetate (5(6)-Carboxy-DCFDA) is a cell-permeant, non-fluorescent molecule used primarily to detect reactive oxygen species (ROS) and as a pH indicator in biological systems . Once inside the cell, intracellular esterases hydrolyze this compound, yielding a fluorescent probe that accumulates in cells with intact cell membranes . Because this compound does not stain dead cells, it is suitable for monitoring cells via flow cytometry or fluorescence microscopy .

Scientific Research Applications

This compound is valuable in various scientific research applications, especially for its ability to quantify ROS generation in cells .

ROS Detection

- Mechanism this compound is used to measure ROS production within cells. Metal sulfates, such as aluminum sulfate, induce intracellular ROS, which can be detected using this compound . The effectiveness of metal sulfates in generating ROS follows the order: Al >> Fe >> Mn > Zn > Ni > Pb > Ga > Cu > Cd > Sn > Hg > Mg .

- Cellular Studies this compound can quantify the ROS-producing capability of metal sulfates in human neuronal-glial (HNG) cells . It has been shown to be more persistent than other similar compounds like , providing longer data-collection times .

- Hydrogels ROS-responsive hydrogels containing ROS-sensitive bonds can be designed for environments with elevated ROS levels, such as those found in inflammation, tumor microenvironments (TMEs), and neurodegenerative diseases .

Methodology

- Cell Preparation Human neuronal-glial (HNG) cells are treated with metal sulfates or left untreated as controls .

- Incubation HNG cells are incubated with an equimolar mixture of 5-carboxy-2′,7′-dichlorofluorescein diacetate (5-CDCFDA) and 6-carboxy-2′,7′-dichlorofluorescein diacetate (6-CDCFDA), collectively known as carboxy-DCFDA . A typical concentration used is 10 μM in cell culture medium .

- Detection Fluorescence is measured using a fluorescence microscope or flow cytometry at excitation/emission wavelengths of 504 nm and 529 nm, respectively .

Advantages

- High Sensitivity Isomeric mixtures of carboxy- diacetates are highly sensitive for assessing ROS generation within cells .

- Long-Lasting Signal Carboxy-DCFDA exhibits a longer persistence of fluorescence yield in HNG cells compared to .

- Low Intrinsic Fluorescence Carboxy-DCFDA has low sensitivity to intrinsic fluorescence yield at intracellular pH, and the 5′-and 6′-carboxy-ligands stabilize the internalized fluorescent signal .

- Selectivity 5(6)-CDCFDA accumulates exclusively in cells with intact cell membranes and does not stain dead cells .

Limitations

Mechanism of Action

Carboxy-DCFDA exerts its effects through a series of biochemical reactions:

Intracellular Uptake: The compound passively diffuses into cells due to its nonpolar nature.

Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetate groups, converting Carboxy-DCFDA to its fluorescent form.

Oxidation: The fluorescent form is further oxidized by reactive oxygen species, enhancing its fluorescence.

Molecular Targets: The primary molecular targets are reactive oxygen species, which are detected through the fluorescence emitted by the oxidized product.

Comparison with Similar Compounds

Structural and Functional Differences

Mechanistic and Performance Comparisons

- Esterase Dependency: Carboxy-DCFDA and H2DCFDA both require intracellular esterases for activation. However, Carboxy-DCFDA is rapidly cleaved by extracellular esterases in plasma, limiting its utility in vivo. This contrasts with CFDA-SE, which is less affected by extracellular esterases due to covalent binding post-cleavage .

- pH Sensitivity and Compartmentalization: Carboxy-DCFDA accumulates in vacuoles (pH <5) due to its low pKa, as validated by colocalization with d-TIP-GFP, a vacuolar membrane marker . In contrast, LysoSensor probes (pKa 5.1–7.5) target lysosomes and exhibit reversible pH-dependent fluorescence . Non-carboxylated DCFDA analogs distribute diffusely and lack compartment-specific retention .

- ROS Specificity: Carboxy-DCFDA detects a broad range of ROS but cannot differentiate between species. For instance, it fails to detect singlet oxygen, necessitating complementary probes like SOSG . H2DCFDA, while similarly nonspecific, is more sensitive to peroxynitrite due to structural differences .

Biological Activity

5(6)-Carboxy-DCFDA (carboxy-DCFDA) is a derivative of the widely used fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). This compound is primarily utilized for detecting reactive oxygen species (ROS) in various biological systems. Its ability to permeate cell membranes and accumulate in live cells makes it a valuable tool for studying oxidative stress and related cellular processes.

- Chemical Formula : C₁₈H₁₄Cl₂O₇

- Molecular Weight : 429.21 g/mol

- Excitation/Emission Wavelengths : 504 nm / 529 nm

Upon entering cells, carboxy-DCFDA is hydrolyzed by intracellular esterases to form a non-fluorescent compound, which is then oxidized by ROS to yield a highly fluorescent product. This reaction allows for the quantification of ROS levels in living cells, making it an essential tool in oxidative stress research.

Applications in Research

Carboxy-DCFDA has been employed in numerous studies to assess ROS generation under various conditions, including:

- Metal-Induced Oxidative Stress : Research indicates that exposure to metal sulfates can significantly increase ROS production in human neuronal-glial cells. A study demonstrated that aluminum sulfate was particularly effective at inducing ROS, highlighting the potential neurotoxic effects of environmental metal exposure .

- Cancer Research : The probe has been utilized to monitor ROS levels in cancer cells, providing insights into the oxidative stress mechanisms involved in tumor progression and response to therapy .

- Liver Ischemia Studies : In vivo studies have shown that liposome-delivered carboxy-DCFDA can visualize hepatocellular oxidant production during ischemia-reperfusion injuries, underscoring its utility in liver pathology research .

Study on Metal Sulfates and ROS Generation

A detailed investigation examined the effects of various metal sulfates on ROS generation using carboxy-DCFDA as a fluorescent indicator. The results indicated that aluminum sulfate was the most potent inducer of ROS among the tested metals, which included cadmium, copper, iron, mercury, and others. The study emphasized the role of oxidative stress in neurological diseases associated with metal exposure.

| Metal Sulfate | ROS Generation (Relative Efficacy) |

|---|---|

| Aluminum | Highest |

| Iron | Moderate |

| Copper | Moderate |

| Cadmium | Low |

Cancer Cell Studies

In another study focusing on oral cancer cells, researchers used carboxy-DCFDA to measure ROS levels following treatment with various chemotherapeutic agents. The findings revealed that certain drugs significantly increased oxidative stress within cancer cells, suggesting a potential mechanism for their cytotoxic effects.

Research Findings

The biological activity of carboxy-DCFDA has been extensively documented across various studies:

- It has been shown to be more sensitive than traditional DCFH probes due to its longer fluorescence persistence and lower background signal in live cells .

- Studies have demonstrated its efficacy in detecting both intra- and extracellular ROS, allowing for a comprehensive analysis of oxidative stress dynamics within cellular environments .

- The probe does not stain dead cells, enabling accurate assessments of live cell populations during experiments .

Q & A

Basic Research Questions

Q. How does 5(6)-Carboxy-DCFDA function as an intracellular pH sensor?

- Mechanism : this compound passively diffuses into cells, where intracellular esterases cleave its acetate groups, generating the fluorescent anion 5-(and-6)-carboxy-2',7'-dichlorofluorescein. Its pKa of 4.8 allows it to act as an acidic pH sensor, with fluorescence intensity inversely correlated with pH in acidic environments (e.g., lysosomes) .

- Methodological Note : Calibration curves using pH-buffered solutions are critical to quantify pH-dependent fluorescence changes. Avoid using serum-containing media during dye loading, as esterases in serum may prematurely cleave the probe .

Q. What are the best practices for preparing this compound stock solutions?

- Protocol : Dissolve the dye in anhydrous DMSO, DMF, or 100% ethanol to create 1–10 mM stock solutions. Aliquot and store at -20°C in the dark to prevent hydrolysis. Use within 1–2 weeks to minimize degradation .

- Troubleshooting : Precipitation or reduced fluorescence may indicate solvent contamination (e.g., water) or improper storage. Centrifuge stock solutions before use if particulates are observed .

Q. How is this compound utilized in ROS detection assays?

- Oxidation Sensitivity : Unlike its oxidation-sensitive counterpart H2DCFDA, this compound is largely oxidation-insensitive once deacetylated. It is often used as a control to normalize for cell number, dye uptake, and esterase activity in ROS assays .

- Experimental Design : Co-stain cells with H2DCFDA (oxidation-sensitive) and this compound. Calculate the H2DCFDA/DCFDA fluorescence ratio to control for technical variability .

Advanced Research Questions

Q. How can researchers address fluorescence signal variability in heterogeneous cell populations?

- Normalization Strategy : Use the H2DCFDA/DCFDA ratio to account for differences in cell density, dye loading efficiency, and esterase activity. This approach is particularly critical in tissues with mixed cell types (e.g., brain or tumor microenvironments) .

- Case Study : In endothelial cell studies, normalizing H2DCFDA signals to this compound reduced inter-sample variability by 40% .

Q. What challenges arise when using this compound in in vivo models, and how can they be mitigated?

- Plasma Esterase Interference : Extracellular esterases in plasma rapidly hydrolyze the dye, reducing its bioavailability. For systemic administration, encapsulate the dye in liposomes or use localized delivery (e.g., intra-tissue injections) .

- Temperature Effects : Plasma esterase activity increases with temperature (Q10 = 2.1). Maintain physiological temperatures during dye administration to ensure consistent cleavage rates .

Q. How can this compound be integrated into multiplexed assays with other probes?

- Spectral Compatibility : The emission peak of this compound (529 nm) overlaps with FITC and other green fluorophores. Use probes with distinct emission spectra (e.g., red-shifted dyes like MitoSOX for ROS) and sequential imaging to avoid cross-talk .

- Validation : Confirm lack of chemical interaction between dyes using control experiments (e.g., single-dye vs. co-stained samples) .

Q. What experimental controls are essential when studying pH-dependent processes in autophagy or lysosomal dysfunction?

- Controls :

- Negative control: Treat cells with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to block dye activation.

- pH calibration: Generate a pH ladder using ionophores (nigericin + monensin) in pH-buffered solutions .

Methodological Considerations for Data Contradictions

Q. Why might this compound yield conflicting results in ROS assays across studies?

- Common Pitfalls :

- Dye overloading: Excessive concentrations (>10 µM) can cause artifactual ROS generation. Titrate the dye to the lowest effective concentration .

- Serum interference: FBS contains esterases that hydrolyze the dye extracellularly. Use serum-free media during loading .

Q. How to optimize this compound protocols for low-pH microenvironments (e.g., tumors)?

- Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.